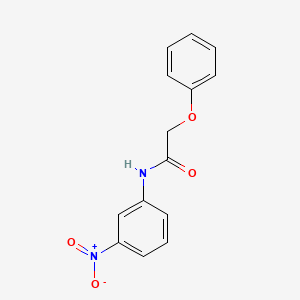

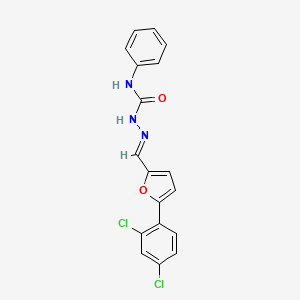

N-(3-硝基苯基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3-nitrophenyl)-2-phenoxyacetamide and its derivatives has been explored through various methods, including alkylation, nitration, and the use of catalytic systems. For example, a study detailed the synthesis of related compounds through alkylation and nitration processes, achieving significant yields under optimized conditions (Zhang Da-yang, 2004). Another approach involves the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to form derivatives of N-(3-nitrophenyl)-2-phenoxyacetamide in a one-pot synthesis, highlighting the efficiency and selectivity of the process (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure and conformation of N-(3-nitrophenyl)-2-phenoxyacetamide derivatives have been characterized using various spectroscopic techniques. Studies reveal the coplanar arrangement of the nitro-substituted benzene ring due to intramolecular hydrogen-bond interactions, showcasing the compound's stereochemistry and molecular dynamics (Huoming Li, Jin-Long Wu, 2010).

Chemical Reactions and Properties

N-(3-nitrophenyl)-2-phenoxyacetamide participates in various chemical reactions, demonstrating its versatile reactivity. For instance, the Rh(III)-catalyzed unsymmetrical C-H alkylation and amidation reactions of N-phenoxyacetamides with diazo compounds show the compound's ability to undergo difunctionalization, offering new pathways for chemical synthesis (Yunxiang Wu et al., 2018).

Physical Properties Analysis

The physical properties of N-(3-nitrophenyl)-2-phenoxyacetamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. While specific studies on these properties were not directly found, it is known that the functional groups present in these compounds play a significant role in determining their physical behavior.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other substances, define the applicability of N-(3-nitrophenyl)-2-phenoxyacetamide in chemical reactions and as potential intermediates in pharmaceuticals and materials science. The compound's stability and reactivity, especially in the context of nitro and phenoxy groups, have been explored to a certain extent, indicating its potential for further chemical modifications and applications (M. Gemborys, G. Gribble, G. Mudge, 1978).

科学研究应用

抗癌、抗炎和镇痛活性

N-(3-硝基苯基)-2-苯氧基乙酰胺衍生物在药物化学领域,尤其是在抗癌、抗炎和镇痛应用中,已显示出有希望的结果。Rani、Pal、Hegde 和 Hashim (2014) 的一项研究探索了这些化合物对乳腺癌和神经母细胞瘤细胞系的抗癌活性。他们发现某些衍生物,特别是芳环上带有卤素的衍生物,表现出显着的抗癌和抗炎活性。一种化合物,特别是 N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺,因其结合的抗癌、抗炎和镇痛作用而被强调其潜在的治疗应用 (Rani, Pal, Hegde, & Hashim, 2014).

光催化降解研究

在环境化学中,对类似化合物(如对乙酰氨基酚)的光催化降解的研究提供了有关去除药物污染物的见解。Jallouli、Elghniji、Trabelsi 和 Ksibi (2017) 研究了在紫外光下使用 TiO2 纳米粒子降解对乙酰氨基酚,揭示了有效的降解和矿化途径。这项研究有可能指导开发方法来减轻类似化合物对环境的污染 (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

药物合成中的化学选择性乙酰化

有机合成领域,尤其是在药物开发中,已经利用了 N-(2-羟基苯基)乙酰胺等衍生物。Magadum 和 Yadav (2018) 专注于使用固定化脂肪酶对 2-氨基苯酚进行化学选择性单乙酰化为 N-(2-羟基苯基)乙酰胺。他们的研究有助于合成抗疟疾药物的中间体,突出了 N-(3-硝基苯基)-2-苯氧基乙酰胺衍生物在合成生物活性分子中的潜力 (Magadum & Yadav, 2018).

环境生物转化

在环境微生物学中,已经研究了酚类化合物(包括硝基苯酚)的生物转化。Kitagawa、Kimura 和 Kamagata (2004) 鉴定和表征了一个基因簇,该基因簇负责细菌红球菌分解对硝基苯酚。这项研究提供了有关微生物分解环境污染物的途径的见解,并可能与类似化合物(如 N-(3-硝基苯基)-2-苯氧基乙酰胺)的生物降解有关 (Kitagawa, Kimura, & Kamagata, 2004).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3-nitrophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h1-9H,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKUIXGMWVKQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)

![2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)